1-Benzyl-3-(phenylamino)pyrrolidine-2,5-dione
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Overview
Description
1-Benzyl-3-(phenylamino)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their versatile applications in medicinal chemistry due to their unique structural features and biological activities . The compound’s structure consists of a pyrrolidine ring substituted with a benzyl group and a phenylamino group, making it a valuable scaffold for drug discovery and development .
Preparation Methods
The synthesis of 1-Benzyl-3-(phenylamino)pyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of benzylamine with maleic anhydride to form the intermediate N-benzylmaleimide, which is then reacted with aniline to yield the desired compound . The reaction conditions typically involve heating the reactants in an appropriate solvent, such as ethanol or acetic acid, under reflux .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Benzyl-3-(phenylamino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon or platinum oxide . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrrolidine derivatives .
Scientific Research Applications
1-Benzyl-3-(phenylamino)pyrrolidine-2,5-dione has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(phenylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors . The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of their activity . This can result in the inhibition of enzyme activity or the activation of receptor-mediated signaling pathways .
Comparison with Similar Compounds
1-Benzyl-3-(phenylamino)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-Benzyl-3-(4-fluorophenylamino)pyrrolidine-2,5-dione: This compound has a fluorine atom on the phenyl ring, which can enhance its biological activity and selectivity.
1-Benzyl-3-(4-morpholinylphenylamino)pyrrolidine-2,5-dione: The presence of a morpholine ring can improve the compound’s solubility and pharmacokinetic properties.
1-Benzyl-3-(4-bromophenylamino)pyrrolidine-2,5-dione: The bromine atom can increase the compound’s reactivity and potential for further functionalization.
These similar compounds highlight the versatility of the pyrrolidine-2,5-dione scaffold and its potential for modification to achieve desired biological and chemical properties .
Properties
IUPAC Name |
3-anilino-1-benzylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-16-11-15(18-14-9-5-2-6-10-14)17(21)19(16)12-13-7-3-1-4-8-13/h1-10,15,18H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDXKLRXKMRXLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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